chemical structure and properties of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
chemical structure and properties of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
An In-depth Technical Guide to 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline. As a Senior Application Scientist, this document synthesizes established chemical principles with insights from medicinal chemistry to offer a thorough resource on this promising, yet under-documented, chemical entity.
Introduction: A Scaffold of Interest in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoxaline core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance a molecule's therapeutic potential.[1] The -CF3 group can significantly improve key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability, while also potentially increasing binding affinity to target proteins.[1] Consequently, 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline represents a molecule of considerable interest for the development of novel therapeutics. Quinoxaline derivatives have shown a wide range of pharmacological activities, including anti-tumor, anti-HIV, and anti-depressant effects.[2]
Chemical Structure and Physicochemical Properties
2.1. Chemical Structure and Identifiers
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IUPAC Name: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
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Molecular Formula: C9H9F3N2
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Molecular Weight: 202.18 g/mol
2.2. Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline. These values are computationally estimated and should be confirmed by experimental data.
| Property | Predicted Value | Notes |
| Melting Point | 90-110 °C | Estimated based on the parent compound, 1,2,3,4-tetrahydroquinoxaline (m.p. 88-90 °C), with an expected increase due to the trifluoromethyl group.[3] |
| Boiling Point | > 300 °C | Estimated to be significantly higher than the parent compound due to increased molecular weight and polarity. |
| LogP | ~2.5 - 3.5 | The trifluoromethyl group is known to increase lipophilicity. |
| pKa | ~4-5 (basic) | The nitrogen atoms in the tetrahydroquinoxaline ring are basic. The electron-withdrawing trifluoromethyl group is expected to slightly decrease the basicity compared to the unsubstituted analog. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane. | Typical for a moderately polar organic molecule. |
Synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
3.1. Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline.
3.2. Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-(Trifluoromethyl)quinoxaline
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To a solution of 4-(trifluoromethyl)-1,2-phenylenediamine (1.0 eq) in ethanol, add an aqueous solution of glyoxal (40% in water, 1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-(trifluoromethyl)quinoxaline.
Step 2: Synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
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Dissolve the 6-(trifluoromethyl)quinoxaline (1.0 eq) from Step 1 in a suitable solvent such as methanol or ethanol.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH4) (4.0 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Carefully quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford the final product, 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline.
Spectroscopic Analysis (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring and the aliphatic protons on the tetrahydro-pyrazine ring. The aromatic protons will likely appear as complex multiplets in the range of δ 6.8-7.5 ppm. The protons on the saturated ring will likely appear as two triplets around δ 3.0-3.5 ppm.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the two aliphatic carbons. The CF3 carbon will likely appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
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IR Spectroscopy: The infrared spectrum is expected to show characteristic N-H stretching vibrations around 3300-3400 cm⁻¹, C-H stretches for the aromatic and aliphatic portions, and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 202.18).
Potential Applications in Drug Discovery
The unique combination of the tetrahydroquinoxaline scaffold and the trifluoromethyl group makes 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline a highly attractive starting point for the development of new therapeutic agents.
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Anticancer Activity: Tetrahydroquinoline derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4] The introduction of a trifluoromethyl group can enhance these properties.[1]
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Antiviral and Antimicrobial Activity: Quinoxaline-containing compounds have been investigated for their anti-schistosomal activities.[5] The trifluoromethyl group can improve the antiviral and antimicrobial efficacy of drug candidates.[6]
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Neuroprotective Agents: Certain tetrahydroquinoline derivatives have shown promise as neuroprotective agents.[7]
The potential mechanism of action for a drug candidate based on this scaffold could involve the inhibition of key signaling pathways implicated in disease progression, such as kinase signaling pathways.
Caption: Hypothetical inhibition of a kinase signaling pathway by a 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline derivative.
Safety and Handling
As there is no specific safety data sheet for 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline, precautions should be based on the known hazards of similar aromatic amines and fluorinated compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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Kemix Pty Ltd. (n.d.). 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2025, April 11). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. PMC. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. Retrieved from [Link]
-
MDPI. (2025, April 28). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Retrieved from [Link]
-
Deng, Z., et al. (2025, October 23). Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Lelo, A., et al. (n.d.). Anti-schistosomal activities of quinoxaline-containing compounds: from hit identification to lead optimisation. -ORCA - Cardiff University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]
-
Chemical Science. (n.d.). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 1,2,3,4-Tetrahydro-6-methylquinoline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Tetrahydroquinoxaline (CAS 3476-89-9). Retrieved from [Link]
-
PubMed. (2022, June 15). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Retrieved from [Link]
-
ECHA. (n.d.). 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
